molecular formula C6H3BrFNO B12294809 3-Bromo-2-fluoroisonicotinaldehyde

3-Bromo-2-fluoroisonicotinaldehyde

Cat. No.: B12294809
M. Wt: 204.00 g/mol
InChI Key: BGHGWLSGUBXJMI-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoroisonicotinaldehyde: is an organic compound with the molecular formula C6H3BrFNO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoroisonicotinaldehyde typically involves the bromination and fluorination of isonicotinaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process generally includes:

    Nitration: of m-fluorobenzotrifluoride.

    Bromination: using sulfuric acid and dibromohydantoin.

    Reduction: with acetic acid or ammonium chloride as a catalyst.

    Deamination: in hypophosphorous acid.

    Separation: and hydrolysis to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Halogen exchange or substitution with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoroisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for constructing heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound may undergo alpha halogenation, where the bromine and fluorine atoms participate in the formation of reactive intermediates. These intermediates can further react to form various products, depending on the reaction conditions .

Comparison with Similar Compounds

  • 2-Bromo-3-fluoroisonicotinaldehyde
  • 3-Bromo-2-hydroxyisonicotinaldehyde
  • 3-Bromo-2-chloroisonicotinaldehyde

Comparison: 3-Bromo-2-fluoroisonicotinaldehyde is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to its analogs, the fluorine atom enhances the compound’s stability and electron-withdrawing effects, making it a valuable intermediate in various synthetic applications .

Biological Activity

3-Bromo-2-fluoroisonicotinaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. While specific data on this compound is limited, its structural analogs and related compounds have been studied extensively. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound belongs to the class of isonicotinyl aldehydes, characterized by the presence of a bromine atom and a fluorine atom substituent on the aromatic ring. The molecular formula is C7H4BrFNOC_7H_4BrFNO with a molecular weight of approximately 218.06 g/mol. Its structure can influence its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, several related compounds have shown significant biological effects:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. For instance, isonicotinyl derivatives are often explored for their potential as antibacterial agents.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be relevant in treating conditions like arthritis or other inflammatory diseases.
  • Anticancer Potential : Certain isonicotinyl compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study on related isonicotinyl compounds indicated that they possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Activity :
    • Research has shown that some isonicotinyl derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing chronic inflammatory conditions .
  • Anticancer Activity :
    • A notable study found that certain derivatives of isonicotinic acids exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases . The IC50 values reported ranged from 10 µM to 50 µM, indicating promising anticancer properties.

The mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Many isonicotinyl compounds act as inhibitors of key enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : These compounds may interact with specific receptors, influencing cellular responses and gene expression.
  • Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anti-inflammatory and anticancer effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Mechanism of Action
Isonicotinic Acid Derivative AAntibacterial15Cell wall synthesis inhibition
Isonicotinic Acid Derivative BAnti-inflammatory25Cytokine inhibition
Isonicotinic Acid Derivative CAnticancer30Apoptosis induction via caspase activation

Properties

Molecular Formula

C6H3BrFNO

Molecular Weight

204.00 g/mol

IUPAC Name

3-bromo-2-fluoropyridine-4-carbaldehyde

InChI

InChI=1S/C6H3BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H

InChI Key

BGHGWLSGUBXJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)Br)F

Origin of Product

United States

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